

Application Notes: 4-Methoxybutan-1-ol in Fragrance and Perfumery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxybutan-1-ol**

Cat. No.: **B094083**

[Get Quote](#)

Introduction

4-Methoxybutan-1-ol is a specialty chemical with potential applications in the fragrance and perfumery industry.^[1] It is a colorless, transparent liquid characterized by a mild, ether-like odor.^[1] Its bifunctional nature, containing both an ether and a hydroxyl group, allows it to act as a versatile solvent and a precursor in the synthesis of other aroma compounds.^[1] While not a powerhouse odorant on its own, its properties suggest utility as a fragrance modifier, a solvent for challenging fragrance materials, and a building block for novel fragrance ingredients.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and known olfactory properties of **4-Methoxybutan-1-ol** is presented in Table 1. A comprehensive olfactory profile, including odor threshold and detailed characterization, is a critical area for further research to fully establish its role in perfumery.

Table 1: Physicochemical Properties of **4-Methoxybutan-1-ol**

Property	Value	Reference
Molecular Formula	C5H12O2	[2]
Molecular Weight	104.15 g/mol	[2]
Appearance	Colorless, transparent liquid	[1]
Odor	Mild, ether-like	[1]
Boiling Point	66 °C / 7mmHg	[3]
Flash Point	73 °C (163 °F)	[3]
Density	0.93 g/cm³	[3]
Water Solubility	Slightly soluble	[3]
Kovats Retention Index	886 (Standard non-polar)	[2]

Applications in Fragrance Formulations

The potential applications of **4-Methoxybutan-1-ol** in fragrance and perfumery can be categorized as follows:

- Solvent: Due to its unique structure, it can dissolve a wide range of substances, making it valuable for incorporating difficult-to-dissolve fragrance ingredients into a formulation.[1] Its hygroscopic nature, meaning it can absorb moisture from the air, should be considered during formulation and storage.[1]
- Modifier: While its intrinsic odor is mild, it can be used to modify and enhance the olfactory characteristics of other fragrance materials in a composition.[1] It can potentially round out sharp notes, add a subtle lift, or improve the overall harmony of a fragrance.
- Synthetic Precursor: The hydroxyl group of **4-Methoxybutan-1-ol** can be esterified with various carboxylic acids to create a range of novel esters with potentially interesting and unique scent profiles. This opens up possibilities for creating new aroma chemicals for the perfumer's palette.

Experimental Protocols

To fully characterize the potential of **4-Methoxybutan-1-ol** and its derivatives in perfumery, a series of standardized experimental protocols should be employed.

1. Protocol for Olfactory Evaluation of **4-Methoxybutan-1-ol**

Objective: To determine the detailed olfactory profile and odor threshold of **4-Methoxybutan-1-ol**.

Materials:

- **4-Methoxybutan-1-ol** (high purity, >99%)
- Odorless solvent (e.g., dipropylene glycol - DPG)
- Glass smelling strips
- Gas chromatograph with an olfactometry port (GC-O)
- A panel of trained sensory analysts (minimum of 5)

Methodology:

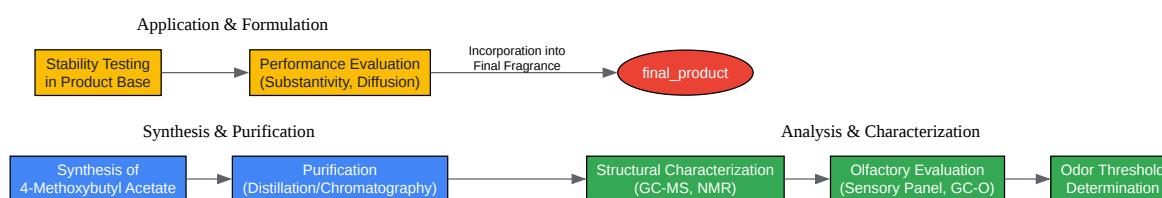
- Preparation of Dilutions: Prepare a series of dilutions of **4-Methoxybutan-1-ol** in DPG, ranging from 100% down to 0.001% by weight.
- Sensory Panel Evaluation (Blotter Test):
 - Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.
 - Present the strips in a randomized and blinded manner to the sensory panel.
 - Panelists will describe the odor characteristics at different time intervals (top note, heart note, base note) over several hours.
 - The odor detection threshold is determined as the lowest concentration at which a majority of the panel can detect an odor.
- Gas Chromatography-Olfactometry (GC-O) Analysis:

- Inject a diluted sample of **4-Methoxybutan-1-ol** into the GC-O system.
- A trained analyst will sniff the effluent from the olfactometry port and record the odor description and intensity at the retention time of the compound.
- This provides a precise correlation between the chemical and its specific odor character.

2. Protocol for Synthesis and Evaluation of 4-Methoxybutyl Acetate

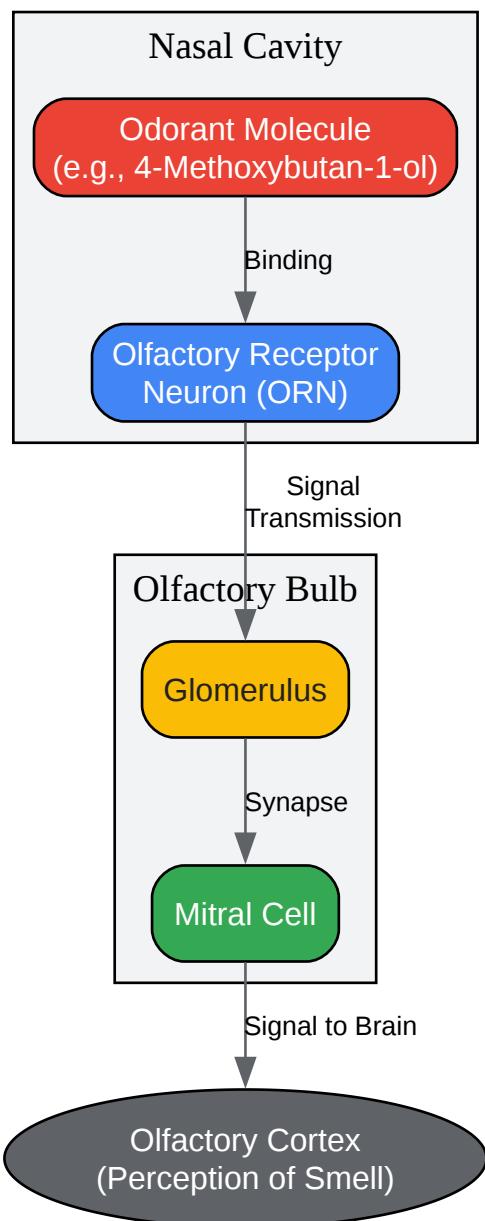
Objective: To synthesize an ester derivative of **4-Methoxybutan-1-ol** and evaluate its olfactory properties.

Materials:


- **4-Methoxybutan-1-ol**
- Acetyl chloride or acetic anhydride
- A suitable base (e.g., pyridine or triethylamine)
- Anhydrous solvent (e.g., dichloromethane)
- Standard laboratory glassware for organic synthesis
- Purification apparatus (e.g., distillation or column chromatography)
- Analytical instruments for characterization (GC-MS, NMR)

Methodology:

- Synthesis:
 - In a round-bottom flask under an inert atmosphere, dissolve **4-Methoxybutan-1-ol** in the anhydrous solvent.
 - Cool the solution in an ice bath.
 - Slowly add acetyl chloride and the base to the solution with stirring.


- Allow the reaction to proceed to completion (monitor by TLC or GC).
- Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
- Purification: Purify the crude product by distillation or column chromatography to obtain pure 4-methoxybutyl acetate.
- Characterization: Confirm the structure of the synthesized ester using GC-MS and NMR spectroscopy.
- Olfactory Evaluation: Conduct a thorough olfactory evaluation of the purified 4-methoxybutyl acetate using the protocol described above (Protocol 1). Compare its scent profile to the parent alcohol.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the development of a new fragrance ingredient.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the olfactory signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-Butanol, 4-methoxy- | C5H12O2 | CID 8107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-1-butanol | 111-32-0 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes: 4-Methoxybutan-1-ol in Fragrance and Perfumery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094083#application-of-4-methoxybutan-1-ol-in-fragrance-and-perfumery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com